"2-(1,4-Diazepan-1-yl)pyridin-3-amine" synthesis pathway
"2-(1,4-Diazepan-1-yl)pyridin-3-amine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(1,4-Diazepan-1-yl)pyridin-3-amine (CAS No: 1264049-89-9), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The molecule incorporates both a 3-aminopyridine moiety and a 1,4-diazepane ring, structural motifs prevalent in a wide range of biologically active agents.[2][3] This document explores two primary, robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to inform rational synthesis design.
Introduction and Retrosynthetic Analysis
The target molecule, 2-(1,4-Diazepan-1-yl)pyridin-3-amine, presents a key synthetic challenge in the formation of the C-N bond between the C2 position of the pyridine ring and a nitrogen atom of the 1,4-diazepane heterocycle. A retrosynthetic analysis reveals two logical disconnections at this crucial bond, leading to two distinct forward-synthesis strategies.
Caption: Retrosynthetic analysis of the target molecule.
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Pathway A (SNAr): This classical approach involves the reaction of an electron-deficient pyridine precursor, such as 2-chloro-3-nitropyridine, with 1,4-diazepane. The strong electron-withdrawing nitro group activates the C2 position for nucleophilic attack. A subsequent reduction of the nitro group yields the final product.
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Pathway B (Buchwald-Hartwig Amination): This modern, palladium-catalyzed cross-coupling reaction offers a highly versatile and often milder alternative.[4] It involves coupling a 2-halopyridine derivative with 1,4-diazepane, typically requiring protection of the non-reacting amine groups to ensure selectivity.
This guide will now detail the experimental realization of both pathways.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step sequence is arguably the most direct and atom-economical approach. It leverages the powerful activating effect of a nitro group to facilitate the initial C-N bond formation.
Mechanistic Rationale
The first step is a classic SNAr reaction. The nitro group at the C3 position, along with the ring nitrogen, strongly polarizes the pyridine ring, making the C2 position highly electrophilic and susceptible to attack by the nucleophilic secondary amine of 1,4-diazepane. The reaction proceeds through a Meisenheimer complex intermediate. The second step involves the straightforward reduction of the nitro group to a primary amine, which can be accomplished via several standard methods.
Caption: Workflow for the SNAr synthesis pathway.
Experimental Protocol
Step 1: Synthesis of 2-(1,4-Diazepan-1-yl)-3-nitropyridine
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2-Chloro-3-nitropyridine | 1.0 | 158.55 | 10.0 g | Starting material |
| 1,4-Diazepane | 1.5 | 100.16 | 9.47 g | Nucleophile, used in excess |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 17.4 g | Base to scavenge HCl |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL | Anhydrous solvent |
Procedure:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitropyridine (10.0 g), potassium carbonate (17.4 g), and anhydrous DMF (100 mL).
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Stir the suspension at room temperature and add 1,4-diazepane (9.47 g) portion-wise over 10 minutes.
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Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and pour it into ice-water (500 mL).
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the title intermediate as a yellow solid.
Step 2: Synthesis of 2-(1,4-Diazepan-1-yl)pyridin-3-amine
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 2-(1,4-Diazepan-1-yl)-3-nitropyridine | 1.0 | 236.26 | 10.0 g | Intermediate from Step 1 |
| Palladium on Carbon (10% Pd/C) | ~5 mol% | - | ~1.0 g | Catalyst |
| Methanol (MeOH) | - | - | 150 mL | Solvent |
| Hydrogen (H₂) | Excess | - | 1 atm | Reducing agent (balloon) |
Procedure:
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In a hydrogenation flask, dissolve the nitro-intermediate (10.0 g) in methanol (150 mL).
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Carefully add 10% Pd/C catalyst (~1.0 g) under an inert atmosphere (e.g., nitrogen or argon).
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Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
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Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12-16 hours.
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Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the final product, 2-(1,4-Diazepan-1-yl)pyridin-3-amine, typically as an off-white or pale-yellow solid of sufficient purity for many applications. Further purification can be achieved by recrystallization if necessary.
Pathway B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, providing a powerful tool for coupling amines with aryl halides.[4][5] This pathway is particularly valuable when the SNAr route is sluggish or incompatible with other functional groups. The key challenge for pyridine substrates is potential catalyst poisoning by the ring nitrogen, which is overcome by using sterically hindered phosphine ligands.[6]
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (C-Br) bond. The resulting Pd(II) complex coordinates the amine. A base then deprotonates the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the Pd(0) catalyst.[7] To ensure regioselectivity and prevent unwanted side reactions, both the 3-amino group of the pyridine and one of the diazepine nitrogens must be protected, typically with a tert-butoxycarbonyl (Boc) group, which can be readily removed in the final step.
Caption: Workflow for the Buchwald-Hartwig synthesis pathway.
Experimental Protocol
(Note: Steps for the protection of 2-bromo-3-aminopyridine are standard and not detailed here. The protocol begins with the key coupling step.)
Step 1: Buchwald-Hartwig Coupling
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| tert-Butyl (2-bromopyridin-3-yl)carbamate | 1.0 | 289.15 | 10.0 g | Aryl halide partner |
| tert-Butyl 1,4-diazepane-1-carboxylate | 1.2 | 200.28 | 8.31 g | Amine partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 | 915.72 | 317 mg | Palladium source |
| XPhos | 0.04 | 476.65 | 660 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 4.64 g | Base |
| Toluene | - | - | 150 mL | Anhydrous, degassed solvent |
Procedure:
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In a glovebox, add the aryl bromide (10.0 g), amine (8.31 g), NaOtBu (4.64 g), and XPhos (660 mg) to an oven-dried reaction flask with a stir bar.
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Add the palladium source, Pd₂(dba)₃ (317 mg).
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Add anhydrous, degassed toluene (150 mL).
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Seal the flask, remove it from the glovebox, and heat to 110 °C under a nitrogen atmosphere for 8-12 hours.
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Monitor the reaction by LC-MS. A healthy reaction mixture is typically a homogeneous, reddish-brown solution. The formation of a black precipitate (palladium black) indicates catalyst decomposition.[6]
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Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
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Concentrate the filtrate and purify the residue by column chromatography (eluting with a gradient of hexanes/ethyl acetate) to obtain the di-Boc protected intermediate.
Step 2: Final Deprotection
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Di-Boc Protected Intermediate | 1.0 | 392.52 | 10.0 g | Substrate |
| Trifluoroacetic Acid (TFA) | ~20 | 114.02 | ~40 mL | Deprotecting agent |
| Dichloromethane (DCM) | - | - | 100 mL | Solvent |
Procedure:
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Dissolve the di-Boc protected intermediate (10.0 g) in DCM (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add trifluoroacetic acid (~40 mL) dropwise.
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Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
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Monitor the deprotection by LC-MS until all starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).
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Separate the organic layer, dry over sodium sulfate, filter, and concentrate to yield the final product.
Pathway Comparison and Conclusion
The choice between these two synthetic routes depends on several factors, including scale, cost, and available expertise.
| Feature | Pathway A: SNAr | Pathway B: Buchwald-Hartwig |
| Simplicity | High (fewer steps) | Moderate (requires protection/deprotection) |
| Cost | Lower (no expensive catalysts/ligands) | Higher (palladium catalyst and phosphine ligand) |
| Versatility | Lower (requires activated substrate) | High (broad substrate scope) |
| Yields | Generally good | Generally high and reliable |
| Scale-up | More straightforward | Requires careful control of inert conditions |
References
-
AA Blocks. 2-(1,4-diazepan-1-yl)pyridin-3-amine. [Link]
-
Gomma, G. F., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][4][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Pérez-Temprano, M. H., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5(115), 95217-95224. [Link]
-
Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6). [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
-
Ulfa, S. M., et al. (2014). Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition. Jurnal Pure and Applied Chemistry Research, 3(3), 111-115. [Link]
-
ResearchGate. Synthesis of 1,4-Benzodiazepin-2(2 H)-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Lin, C.-F., et al. (2014). Synthesis of 1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones and 6,7-Diaryl-4-cyano-3-hydroxy-1H-[1][8]diazepines from Isoflavones. Helvetica Chimica Acta, 97(4), 561-573. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
